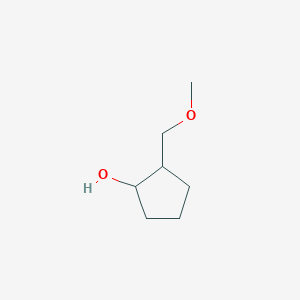
Methyl 2-hydroxy-4-phenylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-hydroxy-4-phenylbut-3-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a phenyl group attached to a butenoate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of 1-phenylprop-2-en-1-ol with methyl acrylate under specific conditions . Another method includes the use of iodine as a catalyst to facilitate the reaction between electron-rich aromatic aldehydes and pyruvates . These reactions typically require controlled temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-4-phenylbut-3-enoic acid, while reduction can produce 2-hydroxy-4-phenylbutanol.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-phenylbut-3-enoate has several applications in scientific research:
Industry: It is used in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can form adducts with coenzyme A (CoA), inhibiting enzymes like MenB in the menaquinone biosynthesis pathway . This inhibition disrupts essential metabolic processes in bacteria, leading to their death. The compound’s structure allows it to interact with active sites of enzymes, blocking their function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: This compound shares a similar backbone but differs in the presence of a keto group instead of a hydroxyl group.
Methyl 2-oxo-4-phenylbut-3-enoate: Another related compound with an oxo group at the 2-position.
Uniqueness
Methyl 2-hydroxy-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and a bioactive molecule in medicinal research.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl (E)-2-hydroxy-4-phenylbut-3-enoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+ |
Clé InChI |
XVWDLSYYNQHVGI-BQYQJAHWSA-N |
SMILES isomérique |
COC(=O)C(/C=C/C1=CC=CC=C1)O |
SMILES canonique |
COC(=O)C(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
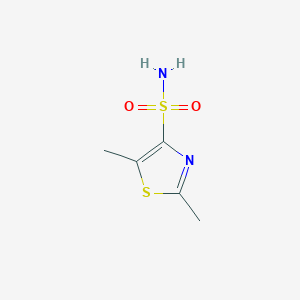
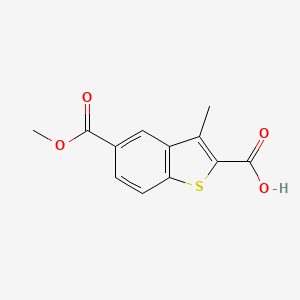
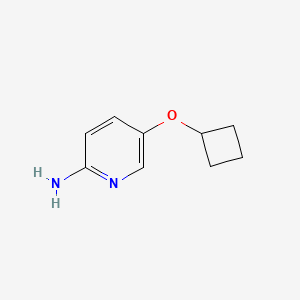
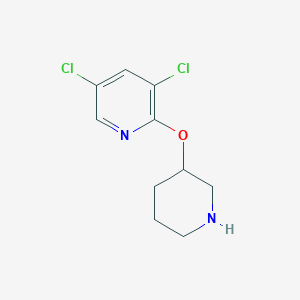

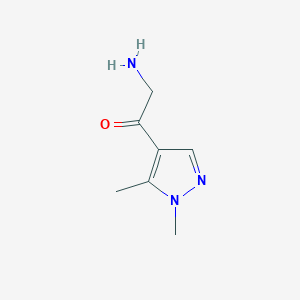
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
